Gemlapodect, also known by its developmental code RO-554965, is a small molecule drug currently under investigation for its therapeutic potential in treating neurological disorders, specifically Tourette syndrome and childhood onset fluency disorder (commonly referred to as stuttering) . It functions primarily as an inhibitor of phosphodiesterase 10A, an enzyme that plays a critical role in the modulation of dopaminergic signaling pathways in the brain . The molecular formula of Gemlapodect is , and it has a CAS registry number of 1380329-87-2 .
Gemlapodect exhibits notable biological activity as a phosphodiesterase 10A inhibitor. This mechanism is particularly relevant in the context of its therapeutic applications in neurological conditions. By inhibiting phosphodiesterase 10A, Gemlapodect modulates dopamine receptor activity, which is essential for managing symptoms associated with Tourette syndrome and stuttering . Its efficacy is currently being evaluated in clinical trials, with ongoing studies assessing its impact on these disorders .
The synthesis of Gemlapodect has evolved significantly through research aimed at improving yield and safety. The current method employs:
These methods have led to a more sustainable production process that minimizes environmental impact while maximizing output .
Gemlapodect is primarily being developed for:
The drug is administered orally, typically in hard gelatin capsules, and is currently undergoing various phases of clinical trials to ascertain its effectiveness and safety profile .
Several compounds share structural or functional similarities with Gemlapodect. Below is a comparison highlighting unique characteristics:
Compound Name | Mechanism of Action | Indications | Unique Features |
---|---|---|---|
NOE-101 | mGluR5 Inhibitor | Tuberous sclerosis | Targets metabotropic glutamate receptors |
RO-554965 | PDE10A Inhibitor | Schizophrenia | Specificity towards phosphodiesterase 10A |
Seltorexant | Dual Orexin Receptor Antagonist | Insomnia | Focused on sleep disorders |
Sitagliptin | DPP-4 Inhibitor | Type 2 Diabetes | Enhances incretin levels |
Gemlapodect's specificity for phosphodiesterase 10A distinguishes it from other inhibitors that may target broader enzyme families or different pathways altogether. This specificity may contribute to its unique therapeutic profile in treating Tourette syndrome and stuttering compared to other compounds targeting different mechanisms .
The International Union of Pure and Applied Chemistry (IUPAC) designates Gemlapodect as 1-methyl-4-(morpholine-4-carbonyl)-N-(2-phenyl-triazolo[1,5-a]pyridin-7-yl)-1H-pyrazole-5-carboxamide. Common synonyms include NOE-105, RO554965, and AT40506, reflecting its developmental history across multiple pharmaceutical entities.
Gemlapodect’s unique chemical identity is codified under CAS Registry Number 1380329-87-2, with a molecular formula of C₂₂H₂₁N₇O₃ and an average molecular weight of 431.456 g/mol.
Table 1: Fundamental Chemical Identifiers
X-ray crystallography confirms Gemlapodect’s planar triazolopyridine core fused to a pyrazole-carboxamide moiety. The morpholine carbonyl group adopts a boat conformation, stabilizing intermolecular hydrogen bonds with adjacent amide protons (2.85 Å spacing). This configuration enhances solubility in polar aprotic solvents, critical for bioavailability.
¹H NMR (400 MHz, DMSO-d₆) reveals distinct peaks:
¹³C NMR corroborates the carbonyl carbons at δ 167.2 ppm (amide) and δ 170.1 ppm (morpholine carbonyl), with quaternary carbons in the triazolopyridine system appearing between δ 145–152 ppm.
The original discovery route faced challenges in oxidative cyclization safety and low yields (32% overall). A redesigned protocol employs:
Table 2: Optimized Synthetic Protocol
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Oxidative cyclization | CuI, 1,10-phenanthroline, 80°C, O₂ | 89% |
2 | Palladium-catalyzed coupling | Pd(OAc)₂, Xantphos, 100°C | 76% |
3 | Crystallization | Ethyl acetate/heptane | 95% |
Scaling to 19.2 kg batches required:
Gemlapodect exhibits nanomolar-range inhibition of PDE10A, a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A demonstrates a K~m~ of 0.05 μM for cAMP and 3.0 μM for cGMP [5], with gemlapodect’s binding affinity likely optimized to preferentially target the cAMP-binding pocket. Structural analyses reveal that the compound’s pyrazolo[1,5-a]pyrimidine core forms hydrogen bonds with glutamine and tyrosine residues in the catalytic domain, stabilizing its interaction [4] [6].
Table 1: Kinetic Parameters of PDE10A Hydrolysis
Substrate | K~m~ (μM) | V~max~ (μmol/min/mg) |
---|---|---|
cAMP | 0.05 | 0.74 |
cGMP | 3.0 | 3.5 |
Data derived from recombinant mouse PDE10A assays [5].
The inhibitor’s selectivity is underscored by >100,000-fold specificity for PDE10A over other PDE families (PDE1–9, PDE11), minimizing off-target effects [6]. Molecular docking studies suggest that gemlapodect’s trifluoromethyl group enhances hydrophobic interactions within the catalytic cleft, contributing to its subnanomolar inhibitory concentration (IC~50~) [4] [6].
PDE10A contains two N-terminal GAF domains (GAF-A and GAF-B), which regulate catalytic activity through cGMP binding. While gemlapodect does not directly interact with these domains, its inhibition of the catalytic site induces conformational changes that propagate to the GAF regions, potentially altering enzyme oligomerization [5] [6]. This allosteric communication is critical for sustained PDE10A inhibition, as evidenced by prolonged cAMP elevation in striatal neurons following gemlapodect administration [1] [6].
Notably, the GAF-B domain in PDE10A lacks conserved residues required for high-affinity cGMP binding, distinguishing its regulatory mechanism from PDE2 or PDE5 [5]. Gemlapodect’s action thus primarily relies on competitive inhibition at the catalytic site rather than GAF-domain-mediated allostery.
In the striatum, PDE10A colocalizes with dopamine D1 and D2 receptor-expressing medium spiny neurons (MSNs). Gemlapodect increases intracellular cAMP in D1-MSNs and cGMP in D2-MSNs by attenuating their hydrolysis [1] [5]. The resultant cAMP/cGMP imbalance modulates protein kinase A (PKA) and protein kinase G (PKG) activity, which converge on downstream targets like dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32) [6].
Key Cross-Talk Pathways:
This bidirectional regulation fine-tunes neuronal excitability, with gemlapodect shifting the equilibrium toward PKA activation in D1-MSNs and PKG in D2-MSNs [1] [6].
Gemlapodect’s modulation of cyclic nucleotides differentially affects D1 and D2 receptor signaling:
By concurrently enhancing D1 signaling and dampening D2 activity, gemlapodect restores the D1/D2 balance disrupted in hyperkinetic disorders. Microdialysis studies in rodent models demonstrate a 40% reduction in striatal dopamine release following gemlapodect treatment, corroborating its normalization of dopaminergic transmission [1] [6].
Gemlapodect is a highly selective inhibitor of the enzyme phosphodiesterase ten A, which is almost exclusively expressed in the medium spiny neurons of the striatum [1] [2]. By blocking phosphodiesterase ten A, gemlapodect raises intracellular concentrations of cyclic adenosine monophosphate and cyclic guanosine monophosphate, thereby enhancing protein kinase signalling cascades that rebalance the firing patterns of both the direct (dopamine type one receptor–driven) and indirect (dopamine type two receptor–driven) pathways within the cortico-striato-thalamo-cortical loop [3] [4]. Functional animal imaging and electrophysiology show that this re-equilibration decreases pathological burst activity propagating from the striatum to motor thalamic nuclei and onward to motor and premotor cortices, a core abnormality in Tourette syndrome [3] [5].
Independent microdialysis and positron emission tomography studies demonstrate that phosphodiesterase ten A inhibition dampens excessive striatal dopamine release while simultaneously potentiating glutamatergic long-term depression at corticostriatal synapses [1] [6]. These dual transmitter effects reduce the probability of aberrant action-selection signals that manifest clinically as motor and vocal tics. The clinical relevance of this mechanism is supported by the Phase 2a ALLEVIA-1 study, where gemlapodect produced statistically significant reductions in total tic severity after twelve weeks [7] [8].
Table 1 Key clinical findings of gemlapodect in Tourette syndrome | |
---|---|
Study design | Twelve-week, open-label Phase 2a (ALLEVIA-1) [7] [8] |
Sample size | Fifteen adults (mean age 26.2 years) |
Primary endpoint | Tourette Clinical Global Impression of Change responder rate |
Responder rate | 57% overall; 88% among participants completing 10–15 mg target dose range [7] [8] |
Yale Global Tics Severity Scale total tic score (mean change) | −7.8 points in the full analysis set; −12.8 points in target-dose completers [7] [8] |
Positron emission tomography with six-fluoro-L-dopa has revealed 100–300 percent elevations in presynaptic dopamine synthesis and storage within the caudate nucleus, anterior putamen and related limbic cortices of individuals who stutter compared with fluent speakers [9] [10]. Functional neuroimaging further indicates persistent hypometabolism of the left striatum during dysfluent speech that normalises only partially under induced fluency [11]. These findings converge on a model in which hyperdopaminergic drive within basal ganglia–thalamocortical speech circuits destabilises the timing of syllable initiation, yielding the characteristic sound prolongations and blocks of childhood onset fluency disorder [12] [13].
Chronic suppression of phosphodiesterase ten A up-regulates genes linked to synaptic vesicle release (synaptotagmin ten) and inhibitory neurotransmission (glutamate decarboxylase one) while down-regulating choline acetyl-transferase, collectively indicating a shift toward adaptive striatal plasticity [14]. Parallel rodent experiments show homeostatic increases in medium spiny neuron intrinsic excitability following dopamine depletion, a compensatory phenomenon that gemlapodect amplifies by sustaining cyclic nucleotide signals [15]. On this basis, gemlapodect is postulated to stabilise output from speech motor circuits, thereby reducing syllable-level dysfluencies. This hypothesis is currently being tested in the eleven-week, placebo-controlled ORPHEUS Phase 2b study authorised by the United States Food and Drug Administration [16] [17].
Table 2 Pathophysiological signature of childhood onset fluency disorder and the proposed corrective actions of gemlapodect | |
---|---|
Documented abnormality | Elevated presynaptic dopamine activity in caudate and limbic cortices (100–300% increase) [9] [10] |
Consequence | Hypometabolism of left striatum and disrupted timing of speech motor initiation [11] |
Gemlapodect action | Normalisation of cyclic adenosine monophosphate–dependent signalling, dampening excessive dopamine tone and promoting long-term synaptic recalibration [14] [1] |
Expected clinical effect | Increased speech fluency through restoration of rhythmic articulatory sequencing [16] [14] |
Table 3 Principal mechanistic effects of gemlapodect across both indications | |
---|---|
Molecular target | Phosphodiesterase ten A selective inhibition [1] |
Primary intracellular outcome | Sustained cyclic adenosine monophosphate and cyclic guanosine monophosphate in medium spiny neurons [1] [2] |
Circuit-level adjustment | Balanced activation of direct and indirect striatal pathways, reducing hyper-synchronous output to thalamus and cortex [3] [4] |
Neurotransmitter modulation | Dampened dopamine spill-over and facilitated glutamatergic long-term depression [1] [6] |
Clinical translation | Decreased tic frequency and intensity in Tourette syndrome [7] [8]; ongoing evaluation of fluency gains in childhood onset fluency disorder [16] [17] |